2,3-dimethyl-3H-imidazo[4,5-f]quinoline chemical structure and synthesis
2,3-dimethyl-3H-imidazo[4,5-f]quinoline chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of 2,3-dimethyl-3H-imidazo[4,5-f]quinoline
Authored by: A Senior Application Scientist
Abstract
The imidazo[4,5-f]quinoline scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, most notably as potent immunomodulators through agonism of Toll-like receptors (TLRs). This technical guide provides a comprehensive overview of 2,3-dimethyl-3H-imidazo[4,5-f]quinoline, a representative member of this class. We will dissect its chemical architecture, explore plausible and established synthetic routes with detailed mechanistic insights, and discuss methods for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important molecular framework.
Introduction: The Significance of the Imidazoquinoline Core
The fusion of quinoline and imidazole rings gives rise to a family of tricyclic heteroaromatic compounds known as imidazoquinolines.[1] Among the various isomeric forms, the imidazo[4,5-f]quinoline structure is of particular importance. This scaffold is isosteric to purine bases, allowing its derivatives to interact with biological targets typically reserved for endogenous nucleic acid structures. This mimicry is a cornerstone of their therapeutic potential.
The most prominent application of imidazoquinoline derivatives lies in immunotherapy. Compounds like Imiquimod and Resiquimod are well-known agonists of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[2] Activation of these receptors, which are key components of the innate immune system, triggers a cascade of cytokine production, leading to a robust immune response.[2][3] This has been successfully harnessed for antiviral and anticancer therapies.[3] Beyond immunology, various derivatives have been investigated for anthelmintic, anticancer, and anti-inflammatory activities.[3][4] This guide focuses on 2,3-dimethyl-3H-imidazo[4,5-f]quinoline, providing a foundational understanding of its structure and synthesis.
Chemical Structure and Physicochemical Properties
The structure of 2,3-dimethyl-3H-imidazo[4,5-f]quinoline is defined by a planar, tricyclic system where an imidazole ring is fused to the 'f' face (the 5,6-positions) of a quinoline ring.
Structural Breakdown:
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Quinoline Moiety: A bicyclic system composed of a benzene ring fused to a pyridine ring.
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Imidazole Moiety: A five-membered aromatic ring with two nitrogen atoms.
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Substitution Pattern:
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A methyl group is attached to the carbon at position 2 (C2) of the imidazole ring.
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A second methyl group is attached to the nitrogen at position 3 (N3) of the imidazole ring. The "3H" in the IUPAC name indicates the position of the hydrogen atom in the unsubstituted parent imidazole ring, which is now replaced by a methyl group.
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Caption: Chemical structure of 2,3-dimethyl-3H-imidazo[4,5-f]quinoline.
Physicochemical Properties Summary
| Property | Value | Source |
| IUPAC Name | 2,3-dimethyl-3H-imidazo[4,5-f]quinoline | [5] |
| Molecular Formula | C₁₂H₁₁N₃ | |
| Molecular Weight | 197.24 g/mol | |
| CAS Number | 77509-17-8 | [5] |
| Appearance | Likely a crystalline solid | [6] |
| Melting Point | >300 °C (for the related IQ) | [6] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | [6] |
Synthesis of 2,3-dimethyl-3H-imidazo[4,5-f]quinoline
The synthesis of the imidazo[4,5-f]quinoline core generally involves the construction of the imidazole ring onto a pre-formed, appropriately substituted quinoline. A common and effective strategy is the condensation of a quinoline-5,6-diamine with a carboxylic acid or its derivative, followed by methylation.
General Synthetic Strategy: The Phillips Condensation Approach
The Phillips-Ladenburg condensation is a classical and reliable method for benzimidazole synthesis, which can be adapted for the imidazo[4,5-f]quinoline system. The key steps involve the reaction of an ortho-phenylenediamine (in this case, a quinoline-5,6-diamine) with a carboxylic acid under dehydrating conditions, typically in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid.
Caption: General workflow for synthesizing the target molecule.
Detailed Experimental Protocol
This protocol describes a plausible multi-step synthesis starting from quinoline.
Step 1: Synthesis of 5-Nitroquinoline
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Rationale: The first step is to introduce a nitro group onto the quinoline ring, which will later be reduced to an amine. Nitration of quinoline under standard conditions (H₂SO₄/HNO₃) typically yields a mixture of 5-nitro and 8-nitro isomers, which must be separated.
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Protocol:
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To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, add quinoline (10 g, 77.4 mmol) dropwise.
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Add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) dropwise, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
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Pour the reaction mixture carefully onto crushed ice (500 g).
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Neutralize the solution with concentrated ammonium hydroxide until pH 7-8 is reached.
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The precipitated solid, a mixture of 5-nitroquinoline and 8-nitroquinoline, is filtered, washed with cold water, and dried.
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Separation is achieved by fractional crystallization or column chromatography (silica gel, hexane:ethyl acetate gradient).
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Step 2: Synthesis of 6-Amino-5-nitroquinoline
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Rationale: An amino group is introduced at the 6-position. This can be achieved through various methods, including nitration of 6-aminoquinoline followed by separation, or more direct amination methods if available. A common route involves the nitration of 6-acetylaminoquinoline to control regioselectivity, followed by hydrolysis.
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Protocol (from 6-aminoquinoline):
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Protect the amino group of 6-aminoquinoline via acetylation with acetic anhydride.
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Nitrate the resulting 6-acetylaminoquinoline to introduce the nitro group at the 5-position.
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Hydrolyze the acetyl group under acidic or basic conditions to yield 6-amino-5-nitroquinoline.
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Step 3: Synthesis of Quinoline-5,6-diamine
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Rationale: The crucial diamine precursor is obtained by reducing the nitro group of 6-amino-5-nitroquinoline. Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite.
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Protocol:
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Suspend 6-amino-5-nitroquinoline (5 g, 26.4 mmol) in ethanol (100 mL).
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Add a solution of sodium dithionite (13.8 g, 79.2 mmol) in water (50 mL).
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Heat the mixture to reflux for 2 hours. The color should change from deep red/orange to a lighter yellow/brown.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 75 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield quinoline-5,6-diamine. This compound is often unstable and should be used immediately in the next step.
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Step 4: Synthesis of 2-methyl-1H-imidazo[4,5-f]quinoline
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Rationale: This is the key cyclization step. The diamine is condensed with acetic acid. The acetic acid serves as both the source of the C2-carbon and methyl group and as a solvent. The reaction is typically heated to drive the dehydration and ring closure.
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Protocol:
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Add quinoline-5,6-diamine (3 g, 18.9 mmol) to glacial acetic acid (30 mL).
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Heat the mixture to reflux for 3 hours.
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Cool the reaction mixture to room temperature and pour it into a beaker of cold water (200 mL).
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Neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases and a precipitate forms.
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Filter the solid, wash thoroughly with water, and dry to obtain crude 2-methyl-1H-imidazo[4,5-f]quinoline.
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The product can be purified by recrystallization from ethanol.
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Step 5: Synthesis of 2,3-dimethyl-3H-imidazo[4,5-f]quinoline
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Rationale: The final step is the methylation of the imidazole nitrogen. A strong base is used to deprotonate the N-H of the imidazole, creating a nucleophilic anion that then reacts with a methylating agent like methyl iodide.
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Protocol:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.5 g, 12.5 mmol) in anhydrous dimethylformamide (DMF) (40 mL) under a nitrogen atmosphere, add 2-methyl-1H-imidazo[4,5-f]quinoline (2 g, 10.9 mmol) portion-wise at 0°C.
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Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
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Cool the mixture back to 0°C and add methyl iodide (1.7 g, 0.75 mL, 12.0 mmol) dropwise.
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction by the slow addition of water (5 mL).
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Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting solid by column chromatography (silica gel, dichloromethane:methanol gradient) to yield the final product, 2,3-dimethyl-3H-imidazo[4,5-f]quinoline.
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Characterization and Purity Analysis
Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic techniques is employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons on the quinoline ring system and two distinct singlets for the two methyl groups (one on C2 and one on N3), confirming their presence and electronic environment.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on all carbon atoms in the molecule, helping to confirm the tricyclic framework and the positions of the methyl substituents.
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MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 198.24, confirming the molecular weight.
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HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final compound. A single sharp peak under various solvent conditions indicates high purity.
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IR (Infrared Spectroscopy): Will show characteristic C-H stretching and bending frequencies for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations from the heterocyclic rings.[6]
Broader Context: Applications and Biological Relevance
While specific studies on 2,3-dimethyl-3H-imidazo[4,5-f]quinoline are not abundant in the literature, the broader class of imidazoquinolines is of immense interest.
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Immunomodulation: The primary application is as TLR7/8 agonists for use as vaccine adjuvants and in cancer immunotherapy.[7] The substitution pattern on the imidazoquinoline core is critical for activity. For instance, an amino group at the C2 position is often crucial for potent TLR agonism.
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Anticancer and Antimicrobial Agents: The scaffold has been explored for direct anticancer and antimicrobial properties, independent of immune modulation.[1][3]
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Mutagenicity of Related Compounds: It is important to note that some related structures, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), are well-known heterocyclic amines found in cooked meats and are classified as probable human carcinogens.[6][8][9] This highlights the profound impact that small structural modifications can have on the biological profile of these molecules.
Conclusion
2,3-dimethyl-3H-imidazo[4,5-f]quinoline represents a fundamental structure within the medicinally significant imidazoquinoline family. Its synthesis, achievable through a logical, multi-step sequence involving nitration, amination, reduction, cyclization, and alkylation, provides a robust platform for generating diverse analogues for drug discovery campaigns. Understanding the chemistry of this core scaffold is essential for researchers aiming to develop novel therapeutics that leverage the unique biological activities of this potent heterocyclic system. Further investigation into the specific biological profile of this and related dimethylated analogues could unveil new therapeutic opportunities.
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(Note: An illustrative image of the chemical structure would be placed here in a final document. For this output, please refer to the numbering in the subsequent table.)
